Cas no 80735-94-0 (1-phenyl-3-buten-1-ol)
1-phenyl-3-buten-1-ol structure
Product Name:1-phenyl-3-buten-1-ol
Numero CAS:80735-94-0
MF:C10H12O
MW:148.201683044434
CID:986042
PubChem ID:220119
Update Time:2025-04-20
1-phenyl-3-buten-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-phenyl-3-buten-1-ol
- (d,l)-1-Hydroxy-1-phenyl-3-butene
- 1-phenylbiguanide hydrochloride
- 1-phenyl-biguanide hydrogenchlor
- 1-Phenylbiguanide monohydrochloride
- 1-phenyl-biguanidium chloride
- 1-Phenylbiquanide hydrochloride
- 1-phenyl-but-3-en-1-ol
- N-phenylbiguanide hydrochloride
- N'-Phenylbiguanide monohydrochloride
- N-phenylimidodicarbonimidic diamide hydrochloride
- Phenylbiguanide hydrochloride
- Phenylbiguanide monohydrochloride
- Phenyldiguanide hydrochloride
- NSC-2410
- D8Y58EE862
- MFCD00039617
- 936-58-3
- 80735-94-0
- FT-0694384
- 1-Phenyl-3-buten-1-ol #
- P1329
- SY052128
- DTXSID50873266
- NSC2410
- FT-0641771
- SCHEMBL96509
- UPENN_ABS_025
- 3-Buten-1-ol, 1-phenyl-
- alpha-2-Propenylbenzenemethanol
- 4-Phenyl-1-buten-4-ol, 97%
- 1-phenylbut-3-en-1-ol
- Benzenemethanol, alpha-2-propen-1-yl-
- D92112
- 1-Hydroxy-1-phenyl-3-butene
- Benzenemethanol, alpha-2-propenyl-
- CHEBI:131375
- alpha-2-Propen-1-ylbenzenemethanol
- Benzenemethanol, .alpha.-2-propenyl-
- A9962
- CS-0230926
- 5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthoic Acid
- 4-Phenyl-1-buten-4-ol
- NCGC00161446-01
- AKOS004909699
- AS-57544
- 4-hydroxy-4-phenyl-1-butene
- WSK_010
- EN300-106199
- DB-056453
-
- Inchi: 1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2
- Chiave InChI: RGKVZBXSJFAZRE-UHFFFAOYSA-N
- Sorrisi: OC(CC=C)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 148.08900
- Massa monoisotopica: 148.088815002g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 114
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 0.992 g/mL at 25 °C(lit.)
- Punto di ebollizione: 234 °C(lit.)
- Punto di infiammabilità: 217 °F
- Indice di rifrazione: n20/D 1.53(lit.)
- PSA: 20.23000
- LogP: 2.29610
1-phenyl-3-buten-1-ol Letteratura correlata
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
80735-94-0 (1-phenyl-3-buten-1-ol) Prodotti correlati
- 936-58-3(4-Phenyl-1-buten-4-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti